N-cyclohexyl-2-ethoxy-5-(1H-tetrazol-1-yl)benzenesulfonamide
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Overview
Description
N-CYCLOHEXYL-2-ETHOXY-5-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a tetrazole ring, a cyclohexyl group, and a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-2-ETHOXY-5-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps. One common route starts with the preparation of the tetrazole ring, which can be synthesized from nitriles using sodium azide in the presence of a catalyst such as zinc chloride . The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction, while the sulfonamide moiety is often added through a sulfonation reaction followed by amination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-2-ETHOXY-5-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form corresponding oxides.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring may yield tetrazole oxides, while reduction of the sulfonamide group can produce the corresponding amine .
Scientific Research Applications
N-CYCLOHEXYL-2-ETHOXY-5-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-2-ETHOXY-5-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The tetrazole ring can bind to metal ions, affecting enzyme activity and disrupting biological pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their active sites .
Comparison with Similar Compounds
Similar Compounds
- N-CYCLOHEXYL-2-ETHOXY-5-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENE-1-CARBONAMIDE
- N-CYCLOHEXYL-2-ETHOXY-5-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENE-1-SULFONYL CHLORIDE
Uniqueness
N-CYCLOHEXYL-2-ETHOXY-5-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENE-1-SULFONAMIDE is unique due to its combination of a tetrazole ring, a cyclohexyl group, and a sulfonamide moiety. This combination imparts distinct chemical properties and potential biological activities that are not observed in similar compounds .
Properties
Molecular Formula |
C15H21N5O3S |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-cyclohexyl-2-ethoxy-5-(tetrazol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H21N5O3S/c1-2-23-14-9-8-13(20-11-16-18-19-20)10-15(14)24(21,22)17-12-6-4-3-5-7-12/h8-12,17H,2-7H2,1H3 |
InChI Key |
DIQZYPJGNUOFOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)N2C=NN=N2)S(=O)(=O)NC3CCCCC3 |
Origin of Product |
United States |
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